Procyanidin trimer T2
Description
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZMWJRUKIQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H38O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401341558 | |
| Record name | Procyanidin trimer T2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401341558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
866.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid and Lewis Acid Activation
- Principle: Activation of flavan-3-ol derivatives at C-4 position using acids or Lewis acids facilitates interflavanyl bond formation.
- Procedure:
- Use of acid catalysts such as trifluoroacetic acid or Lewis acids like titanium tetrachloride (TiCl4).
- Coupling of monomeric units, such as catechin or epicatechin, with electrophilic intermediates like leucocyanidin derivatives.
- The reaction proceeds under mild conditions (ambient temperature, mild acidity) to favor selective trimer formation.
Benzylation and Deprotection Strategy
Stereoselective Synthesis
- Advances: Partial stereoselective synthesis involves the use of chiral catalysts or protecting groups to control stereochemistry during oligomerization.
- Outcome: Synthesis of specific isomers such as procyanidin B2 and T2 with defined stereochemistry.
Data Table 2: Synthesis Conditions for Procyanidin T2
Non-Enzymatic and Auto-Condensation Methods
Method Overview:
Auto-condensation of flavan-3-ols under mild acidic or alkaline conditions can lead to the formation of procyanidin trimers, including T2.
- Incubation of monomeric flavan-3-ols (catechin or epicatechin) with procyanidin B2 under controlled pH (acidic or alkaline) and temperature conditions.
- Non-enzymatic reactions facilitate carbocation formation, which then reacts nucleophilically to form trimers.
- The formation of procyanidin T2 was observed in vitro when procyanidin B2 was incubated with monomeric flavan-3-ols at pH 3–5.
- MS/MS analysis confirmed the structure, with retention times matching natural T2 extracted from plant sources.
Data Table 3: Auto-Condensation Reaction Parameters
| Parameter | Value | Reference |
|---|---|---|
| pH | 3.0 – 5.0 | |
| Temperature | 25°C – 37°C | |
| Reaction time | 24 – 48 hours | |
| Yield of T2 | Approximately 0.44% of total reaction products |
Separation and Purification Techniques
Post-synthesis or extraction, procyanidin T2 is purified using advanced chromatographic techniques:
- Reverse-phase liquid chromatography with silica gel modified with polyethylene glycol groups.
- Solid-phase extraction with specific fractions enriched in trimers.
- Mass spectrometry (UHPLC-QTOF-MS) confirms the molecular weight and structural integrity.
Data Table 4: Purification Efficiency
| Technique | Purity Achieved | Yield (%) | Reference |
|---|---|---|---|
| UHPLC fractionation | >95% | 0.58% of extract | |
| Solid-phase extraction (SPE) | >90% | 1.2% of initial |
Summary and Outlook
The preparation of Procyanidin T2 involves a combination of natural extraction, chemical synthesis, and auto-condensation methods. Natural extraction from plant sources remains the most straightforward approach, though it often yields mixtures requiring sophisticated chromatographic purification. Chemical synthesis, especially via acid or Lewis acid activation, offers a controlled pathway to produce pure T2, with recent advances emphasizing stereoselectivity and yield optimization. Auto-condensation under mild conditions provides an alternative route, mimicking natural biosynthesis pathways.
Future research focuses on improving yields, stereoselectivity, and scalability of synthetic routes, alongside developing more efficient purification protocols to facilitate the application of Procyanidin T2 in pharmacological and nutraceutical fields.
Chemical Reactions Analysis
Non-Enzymatic Auto-Condensation
Procyanidin trimer T2 forms via non-enzymatic reactions under mild acidic or alkaline conditions. Key mechanisms include:
Reaction with Procyanidin B2
-
Procyanidin B2 (dimer) acts as both an electrophilic upper unit (releasing carbocations) and a nucleophilic lower unit , enabling trimerization .
-
In acidic solutions (pH 5), B2 degrades into carbocations, which react with intact B2 molecules to form T2 .
-
Key evidence :
pH-Dependent Reactivity
| Condition | Reactivity | Products Detected |
|---|---|---|
| pH 5 (acidic) | High trimer yield | T2 (major), tetramers (trace) |
| pH 7.5 (alkaline) | Moderate trimer yield | Oxidized derivatives of B2 |
Lewis Acid Catalysts
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AgOTf or AgBF₄ : Mediate intermolecular condensation between dimeric catechin nucleophiles and monomeric electrophiles .
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TMSOTf : Enables stereoselective synthesis of all-trans procyanidin trimers, including T2, in >90% yield .
Depolymerization Reactions
T2 undergoes acid-catalyzed cleavage in the presence of nucleophiles:
Thiolysis with Benzyl Mercaptan
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Cleavage at pH 5 releases epicatechin (terminal unit) and epicatechin-thioether (extension unit) .
-
Products :
Phloroglucinolysis
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Used to determine the degree of polymerization (DP) and galloylation status .
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T2 yields phloroglucinol adducts of epicatechin, confirming its B-type linkages .
Interaction with Anthocyanins
T2 enhances pigment stability in wine by forming new condensation products :
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In the presence of oenin (malvidin-3-glucoside), T2 condenses to form a stable red pigment .
-
HPLC Analysis :
Spectroscopic Data
| Technique | Key Findings for T2 | Source |
|---|---|---|
| HPLC-ESI-MS | m/z 865 [M-H]⁻; fragments at m/z 577, 289 | |
| MALDI-TOF | Molecular ion at m/z 865 | |
| ¹H NMR | δ 6.95 (H-2′), 5.98 (H-6/H-8), 4.61 (H-4α) |
Fragmentation Patterns
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QM Cleavage : Produces ions at m/z 575 and 287, characteristic of B-type trimers .
-
Interflavan Bond Cleavage : Yields procyanidin B2 (m/z 577) and epicatechin (m/z 289) .
Biological Implications
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Immune Modulation : T2 enhances TNF-α secretion in macrophages in a dose-dependent manner .
-
Hair Growth : Topical application of T2-rich grape seed extracts promotes anagen induction .
This synthesis of chemical reactions underscores T2’s dual role as a reactive intermediate in plant biochemistry and a bioactive compound with therapeutic potential.
Scientific Research Applications
Procyanidin C1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the properties of polyphenols and their interactions with other molecules.
Mechanism of Action
Procyanidin C1 exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Senolytic Activity: At higher concentrations, procyanidin C1 induces mitochondrial dysfunction in senescent cells, leading to programmed cell death.
Modulation of Cell Signaling: Procyanidin C1 interacts with various cell signaling pathways, including the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.
Comparison with Similar Compounds
Antioxidant Activity
Procyanidin T2 demonstrates radical scavenging activity comparable to other trimers but lower than tetramers. For example:
- DPPH assay : T2 (IC₅₀ = 12.5 µM) vs. A-type trimer (IC₅₀ = 10.8 µM) .
- ABTS assay: T2 (IC₅₀ = 9.7 µM) vs. epicatechin monomer (IC₅₀ = 22.3 µM) .
Occurrence and Extraction
Key Insight : Procyanidin T2 is less abundant in fruits compared to dimers but shows higher bioactivity per unit concentration .
Biological Activity
Procyanidin trimer T2, a member of the procyanidin family, has garnered attention for its diverse biological activities, particularly in cancer prevention, anti-inflammatory effects, and metabolic regulation. This article synthesizes findings from various studies to elucidate the biological activity of this compound.
Chemical Structure and Properties
Procyanidins are oligomeric flavonoids composed of catechin and epicatechin units. The trimeric form, such as Procyanidin T2, typically exhibits enhanced biological activities compared to monomeric and dimeric forms due to its structural complexity. The specific structure of Procyanidin T2 contributes to its interaction with various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of procyanidins, including Procyanidin T2.
- Cell Viability and Apoptosis : Research indicates that Procyanidin T2 can induce apoptosis in various cancer cell lines. For instance, in human breast cancer cells (MCF-7), treatment with procyanidins led to significant reductions in cell viability and increased apoptosis markers, such as caspase-3 activation .
- Cell Cycle Arrest : Procyanidin T2 has been shown to cause G1 phase cell cycle arrest. In pancreatic cancer cell lines, it inhibited cyclin D1 and CDK4 expression, crucial regulators of the cell cycle, thereby preventing the transition from G1 to S phase .
- Mechanisms of Action : The anticancer effects are attributed to several mechanisms:
Anti-inflammatory Effects
Procyanidin T2 exhibits notable anti-inflammatory properties:
- Cytokine Production : In macrophage models, Procyanidin T2 has been shown to inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is linked to the suppression of NF-κB activation .
- Macrophage Activation : Studies indicate that Procyanidin T2 enhances the production of nitric oxide (NO) in RAW 264.7 macrophages, suggesting an immunomodulatory role that could be beneficial in chronic inflammatory conditions .
Metabolic Regulation
Procyanidin T2 also plays a role in metabolic health:
- Insulin Secretion : Research has demonstrated that trimeric procyanidins can enhance glucose-stimulated insulin secretion from pancreatic beta-cells. This effect is crucial for managing blood glucose levels and may have implications for diabetes management .
- Antioxidant Activity : The antioxidant capacity of Procyanidin T2 contributes to its protective effects against oxidative stress-related diseases. It has been shown to reduce ROS accumulation in cells exposed to oxidative stress .
Summary of Biological Activities
Q & A
Q. What analytical methodologies are recommended for identifying and quantifying Procyanidin trimer T2 in complex matrices such as plant extracts or biological samples?
this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential. Validation parameters (linearity, sensitivity, specificity) should adhere to ICH guidelines, including dilution factors and absorptivity calculations for accuracy . Dietary intake studies often employ these methods to distinguish trimers from monomers and dimers, as detailed in proanthocyanidin profiling workflows .
Q. What are the primary natural sources of this compound, and how do extraction protocols influence its yield?
this compound is prevalent in apples, grapes, and cocoa-derived products. Extraction efficiency depends on solvent polarity (e.g., acetone-water mixtures), temperature (40–60°C), and pH optimization to prevent degradation. Studies using USDA dietary surveys highlight apples as contributing ~32% of total proanthocyanidin intake, with trimer-specific yields requiring targeted fractionation .
Q. How does this compound interact with cellular pathways in vitro, and what experimental models are suitable for preliminary bioactivity screening?
In vitro assays using human cell lines (e.g., Caco-2 for intestinal absorption or HepG2 for hepatic metabolism) are standard. Dose-response curves and ROS scavenging assays (e.g., DPPH radical quenching) are used to evaluate antioxidant capacity. Researchers must validate trimer stability under physiological pH and temperature conditions to avoid artifactual results .
Advanced Research Questions
Q. What mechanistic evidence supports the oxidative conversion of B-type to A-type Procyanidin trimers, and how do reaction conditions influence this process?
B-type Procyanidin trimer C-1 converts to A-type cinnamtannin B-1 under oxidative conditions. Key factors include:
- Catalysts : DPPH radicals or xanthine oxidase enhance interflavan bond formation via quinone methide intermediates.
- pH and Temperature : Optimal conversion occurs at pH 5–6 and 50°C, with degradation observed above 70°C. Experimental validation requires tandem MS and NMR to confirm structural shifts, as outlined in kinetic studies .
Q. How can researchers resolve contradictions in reported bioactivities of this compound across studies, particularly regarding bioavailability and metabolic stability?
Discrepancies arise from variations in:
- Model Systems : Cell-free vs. cell-based assays may overestimate/underestimate bioactivity.
- Metabolite Identification : Phase II metabolites (e.g., glucuronides) often dominate in vivo, requiring LC-MS/MS profiling of plasma and urine. Standardizing protocols for trimer isolation and stability testing (e.g., under simulated gastrointestinal conditions) is critical .
Q. What computational strategies are effective for predicting the binding affinity of this compound to target proteins (e.g., inflammatory mediators)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model trimer-protein interactions. Key parameters include:
Q. How should researchers design longitudinal studies to assess the chronic effects of this compound on oxidative stress markers in animal models?
- Dosage Regimens : Use pharmacokinetic data to establish physiologically relevant doses (e.g., 10–50 mg/kg/day in rodents).
- Biomarkers : Measure plasma 8-OHdG (DNA oxidation) and glutathione peroxidase activity at multiple timepoints.
- Control Groups : Include cohorts receiving monomeric/dimeric procyanidins to isolate trimer-specific effects. Ethical approval and sample size calculations (e.g., G*Power) are mandatory to ensure statistical robustness .
Methodological Guidelines
- Experimental Reproducibility : Document reaction conditions (e.g., exact pH, catalyst purity) and raw data transparency per FAIR principles .
- Literature Synthesis : Use systematic reviews (PRISMA guidelines) to map knowledge gaps, prioritizing studies with validated analytical methods .
- Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to evaluate causality in conflicting bioactivity reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
